4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, including halogenation and condensation reactions. The starting materials often include 4-bromo-2-chlorophenol and 5,6-dimethylbenzoxazole. The reaction conditions may involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions may produce various substituted phenols .
Scientific Research Applications
4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorophenol: A simpler compound with similar halogenation but lacking the benzoxazole moiety.
5,6-dimethylbenzoxazole: Contains the benzoxazole structure but lacks the halogenated phenol component.
Uniqueness
4-bromo-2-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of halogenated phenol and benzoxazole structures. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H16BrClN2O2 |
---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16BrClN2O2/c1-12-7-19-20(8-13(12)2)28-22(26-19)14-3-5-17(6-4-14)25-11-15-9-16(23)10-18(24)21(15)27/h3-11,27H,1-2H3 |
InChI Key |
JHONGHYQFHZQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
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